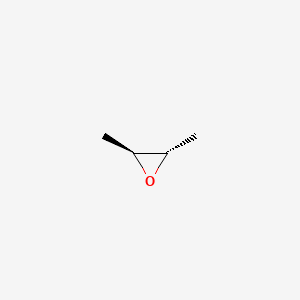

trans-2,3-Epoxybutane

描述

trans-2,3-Epoxybutane (C₄H₈O) is a four-membered cyclic ether with an oxygen atom bridging the second and third carbon atoms in a trans configuration. Its molecular structure features a strained epoxy ring, where the oxygen atom forms bent bonds with adjacent carbons, enabling conjugation through sideways overlap of atomic p orbitals . This structural characteristic contributes to its reactivity in ring-opening reactions and polymerization processes.

Key Physical Properties (from experimental data):

- Density: 0.804 g/mL

- Boiling Point: 54–55°C

- Refractive Index: 1.373

- Flash Point: −26°C (highly flammable)

- Solubility: 95 g/L in water at 25°C .

The compound is moisture-sensitive and requires careful handling under inert conditions . Its chiral enolate derivatives exhibit stereochemical recognition, making it valuable in asymmetric synthesis .

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026528, DTXSID40920536 | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21490-63-1, 6189-41-9, 10203-50-6 | |

| Record name | trans-2,3-Dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21490-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-epoxy-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,3-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

trans-2,3-Epoxybutane serves as a crucial intermediate in the synthesis of more complex organic compounds. The strained three-membered epoxy ring can be readily opened by nucleophiles, facilitating the introduction of diverse functional groups at the C2 and C3 positions of the molecule. This property allows for the synthesis of various pharmaceuticals and natural products.

Polymer Production

In polymer chemistry, this compound is utilized to create polymers with specific properties. Its reactivity enables it to participate in polymerization reactions, contributing to the development of new materials with tailored characteristics .

Pharmaceuticals

Drug Development

The compound has been explored for its potential in drug development due to its ability to modify biological macromolecules. Researchers have investigated its interactions with various biological systems, assessing both its reactivity and potential toxicity. The findings suggest that this compound can lead to the formation of adducts with proteins and nucleic acids, which may have implications for drug design and toxicity assessments .

Nucleophilic Addition Reactions

Studies have shown that this compound undergoes nucleophilic addition reactions with various nucleophiles, which can be harnessed for synthesizing pharmaceutical intermediates. For instance, its reaction with glycerol has been documented, leading to the formation of valuable compounds used in medicinal chemistry .

Environmental Chemistry

Atmospheric Oxidation Studies

Recent research has focused on the kinetic study of this compound's reaction with hydroxyl (OH) radicals in the atmosphere. Understanding these reactions is crucial for assessing the compound's environmental impact and its role in atmospheric chemistry. The rate coefficients obtained from these studies provide insights into how this compound behaves under atmospheric conditions and contribute to our understanding of air quality and pollution .

作用机制

The mechanism by which trans-2,3-epoxybutane exerts its effects involves the opening of the epoxide ring by nucleophiles. This reaction typically proceeds through a concerted mechanism , where the nucleophile attacks the less substituted carbon atom of the epoxide ring, leading to ring opening and formation of a new bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.

相似化合物的比较

Cis-2,3-Epoxybutane

The cis isomer shares the same molecular formula (C₄H₈O) but differs in stereochemistry. Key distinctions include:

The cis isomer reacts more efficiently in copolymerization with CO₂ due to steric effects favoring ring-opening via inversion . Both isomers exhibit similar reactivity in cyclic carbonate formation .

Tetrahydrofuran (THF)

THF (C₄H₈O) is a five-membered cyclic ether with distinct properties:

| Property | This compound | Tetrahydrofuran (THF) |

|---|---|---|

| Boiling Point | 54–55°C | 72°C |

| Ring Strain | High (3-membered epoxy ring) | Low (5-membered ring) |

| Applications | Specialty synthesis | Common solvent in polymer chemistry |

THF’s lower ring strain reduces its reactivity in ring-opening reactions compared to this compound .

Reactivity Comparison with Other Epoxides

Ethylene Oxide and Propylene Oxide

Ethylene oxide (C₂H₄O) and propylene oxide (C₃H₆O) are industrially significant epoxides:

This compound’s smaller market presence is due to its niche applications in asymmetric synthesis rather than bulk polymerization .

Cyclohexene Oxide

Cyclohexene oxide (C₆H₁₀O) is a six-membered cyclic ether:

| Property | This compound | Cyclohexene Oxide |

|---|---|---|

| Ring Strain | High | Low |

| Stability | Moisture-sensitive | More stable |

| Applications | Chiral intermediates | Solvent, stabilizer |

Cyclohexene oxide’s stability makes it preferable for long-term storage, whereas this compound’s reactivity is exploited in stereoselective reactions .

生物活性

trans-2,3-Epoxybutane is an organic compound characterized by its epoxide structure, which consists of a three-membered cyclic ether. This unique configuration imparts significant biological activity, particularly in terms of its reactivity and potential toxicity. This article delves into various aspects of the biological activity of this compound, including its synthesis, interaction with biological systems, toxicity studies, and comparative analysis with related compounds.

This compound (C₄H₈O) is synthesized through several methods, including the epoxidation of butenes using peracids or halohydrins. The strained epoxide ring makes it a valuable intermediate in organic synthesis, allowing for the introduction of functional groups at the C2 and C3 positions.

Table 1: Synthesis Methods of this compound

Biological Interactions

The biological activity of this compound has been primarily studied concerning its potential mutagenicity and reactivity with biological macromolecules. Epoxides are known to interact with nucleophilic sites in DNA and proteins, leading to various biochemical effects.

Toxicity Studies

Research indicates that this compound exhibits mutagenic properties in several assays. For instance, it has been shown to be a direct mutagen for Salmonella strains TA1530 and TA100 both in the absence and presence of metabolic activation . The mutagenicity is influenced by factors such as the presence of glutathione-S-transferases which can enhance its effects .

Case Studies

- Mutagenicity Assessment : A study demonstrated that this compound was mutagenic in Salmonella assays. The results indicated that the compound's reactivity with cellular components could lead to DNA damage .

- Kinetic Studies : A kinetic study revealed the reaction rates of this compound with hydroxyl radicals (OH). The rate coefficients were measured and compared to those of related compounds, providing insights into its atmospheric reactivity and potential environmental impacts .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other epoxides such as cis-2,3-epoxybutane and 1,2-epoxybutane. Each compound exhibits distinct reactivity profiles due to differences in their stereochemistry.

Table 2: Comparison of Epoxide Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Epoxide | High reactivity; significant mutagenicity |

| cis-2,3-Epoxybutane | Epoxide | Different stereochemistry; lower mutagenicity |

| 1,2-Epoxybutane | Epoxide | Different position; used in similar applications |

Environmental Impact

The atmospheric oxidation studies indicate that this compound can react with hydroxyl radicals in the atmosphere, contributing to secondary organic aerosol formation. This has implications for air quality and environmental health due to the potential formation of harmful by-products during these reactions .

化学反应分析

Oxidation Reactions

Trans-2,3-epoxybutane can undergo oxidation to form diols or other oxidized products. Common oxidizing agents include hydrogen peroxide and peracids. The oxidation typically leads to the formation of butane-2,3-diol as one of the major products.

Reduction Reactions

Reduction reactions can convert the epoxide ring to a diol, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction pathway generally involves nucleophilic attack on the less hindered carbon atom of the epoxide.

Nucleophilic Substitution

The strained epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that can produce a variety of substituted products, including ethers and amines. This process is facilitated by nucleophiles such as alcohols or amines.

Reaction Kinetics

The kinetics of this compound reactions have been studied extensively. For instance, its reaction with hydroxyl radicals in atmospheric conditions has been quantified with rate coefficients around

at room temperature .

Mechanistic Pathways

The reaction mechanisms often involve concerted processes where the transition state features significant orbital interactions between the epoxide and nucleophiles. For example, during nucleophilic attack, the less hindered carbon atom in the epoxide is typically targeted due to steric factors .

Biochemical Interactions

This compound exhibits notable biochemical properties:

-

Mutagenicity : Studies indicate that it can react with DNA and proteins, leading to potential mutagenic effects in biological systems .

-

Alkylation Reactions : The compound has been shown to alkylate nucleophiles such as p-nitrobenzylpyridine through an S(N)2 mechanism, resulting in adduct formation .

Environmental Impact

The atmospheric reactivity of this compound has implications for environmental chemistry:

-

Degradation Pathways : It undergoes oxidation reactions that can lead to harmful byproducts in the environment, including potential carcinogens .

-

Kinetic Studies : Research indicates that its degradation pathways are influenced by temperature and pressure conditions, which affect its atmospheric lifetime .

准备方法

Epoxidation of 2,3-Butene Derivatives

One classical approach to prepare trans-2,3-epoxybutane involves the epoxidation of 2,3-butene or its derivatives. However, specific details on direct epoxidation of 2,3-butene to this compound are less emphasized in recent literature compared to alternative synthetic routes.

Two-Step Synthesis via Butanediol Carbonylation and Decarboxylation

A novel and efficient synthetic route for this compound involves a two-step process starting from 2,3-butanediol, as reported in a 2019 study:

Step 1: Transesterification to Butenyl Carbonate

- Reactants: 2,3-Butanediol and dimethyl carbonate (DMC)

- Catalyst: Sodium aluminate (NaAlO₂)

- Reaction: Transesterification produces butenyl carbonate (BC)

- Yield: Up to 96.2%

- Conditions: Mild reaction temperature and optimized catalyst amount

- Mechanism: NaAlO₂ provides acid-base active sites facilitating the reaction

Step 2: Decarboxylation to this compound

- Reactant: Butenyl carbonate (BC) from Step 1

- Catalyst: Ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim][Br])

- Reaction: Decarboxylation of BC to produce this compound (BO)

- Yield: Approximately 94.0% under optimized conditions

- Process: Can be conducted in batch or continuous mode

- Mechanistic Insight: DFT calculations reveal that electrostatic and hydrogen-bonding effects of the ionic liquid catalyst are critical in facilitating the decarboxylation step

This two-step process is notable for its high efficiency and mild conditions, offering a practical route for industrial synthesis of this compound.

Mechanistic and Catalytic Insights from Research

- The use of sodium aluminate (NaAlO₂) as a catalyst in transesterification provides suitable acid-base sites for efficient conversion of butanediol to butenyl carbonate.

- The ionic liquid [Bmim][Br] is an effective catalyst for decarboxylation due to its ability to stabilize intermediates via electrostatic and hydrogen bonding interactions.

- DFT computational studies support these mechanistic insights, highlighting the role of catalyst structure in enhancing reaction rates and selectivity.

Comparative Data Table of Preparation Methods

| Preparation Step | Reactants | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Transesterification | 2,3-Butanediol + Dimethyl carbonate | Sodium aluminate (NaAlO₂) | Mild temperature, optimized catalyst loading | 96.2 | Acid-base catalysis; produces butenyl carbonate intermediate |

| Decarboxylation | Butenyl carbonate | 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) | Batch/continuous, vacuum 0.005 MPa, ~90 min | 94.0 | Ionic liquid catalysis; electrostatic and H-bond effects critical |

| Polymerization & Purification | This compound | Trialkylaluminum (for polymerization) | Solvent washes, drying under vacuum | N/A | Confirms purity of monomer; polymer characterization supports monomer structure |

Summary of Research Findings

- The two-step carbonylation-decarboxylation route is currently the most efficient and well-characterized method for preparing this compound.

- Catalysts play a crucial role: NaAlO₂ for transesterification and ionic liquids for decarboxylation.

- Process optimization includes reaction time, temperature, catalyst amount, and vacuum conditions to maximize yield.

- Computational studies corroborate the catalytic mechanisms, providing a theoretical basis for observed experimental efficiencies.

- The polymerization patent reveals practical purification and handling methods, ensuring the availability of high-purity this compound for further applications.

常见问题

Q. Table 1: Polymer Properties vs. Reaction Conditions

| Condition | Tacticity | Tg (°C) |

|---|---|---|

| −30°C, BF₃·OEt₂ | Isotactic | 25 |

| 25°C, H₂SO₄ | Atactic | −20 |

What analytical techniques are recommended for resolving enantiomers of this compound, and what are the key challenges?

Advanced

Complexation gas chromatography using chiral stationary phases (e.g., Rhodium(I)-based complexes) achieves enantiomer separation. Key parameters:

- Column temperature: 65°C (optimal for resolving this compound from cis isomers) .

- Carrier gas flow rate: 1.2 mL/min (He) to balance resolution and runtime .

Challenges include maintaining enantiomeric purity during sample preparation and minimizing racemization under thermal stress .

What are the conflicting findings in the literature regarding the mutagenicity of this compound, and how can experimental variables account for these discrepancies?

Advanced

Discrepancies arise from:

- Metabolic activation : Some studies report mutagenicity only with S9 mix, while others observe direct effects .

- Bacterial strain specificity : TA100 (frameshift mutations) shows higher sensitivity than TA1535 (base-pair substitutions) .

- Glutathione levels : Endogenous glutathione in liver S9 may detoxify epoxide intermediates, reducing observed mutagenicity .

How do computational models predict the reaction pathways of this compound in nucleophilic substitutions, and what are the limitations?

Advanced

Density functional theory (DFT) simulations reveal concerted SN2 mechanisms for ring-opening, with transition states involving nucleophile-epoxide orbital overlap. Key findings:

- Nucleophiles (e.g., OH⁻) attack the less substituted carbon (C2) due to lower steric hindrance .

- Activation energies are 10–15 kJ/mol lower for trans vs. cis isomers .

Limitations include inadequate modeling of solvent effects and inability to predict stereochemical outcomes in complex biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。